7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 1955523-08-6
VCID: VC7179732
InChI: InChI=1S/C5H7F2NO.C2HF3O2/c6-5(7)3-4(5)9-2-1-8-3;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7)
SMILES: C1COC2C(C2(F)F)N1.C(=O)(C(F)(F)F)O
Molecular Formula: C7H8F5NO3
Molecular Weight: 249.137

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid

CAS No.: 1955523-08-6

Cat. No.: VC7179732

Molecular Formula: C7H8F5NO3

Molecular Weight: 249.137

* For research use only. Not for human or veterinary use.

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid - 1955523-08-6

Specification

CAS No. 1955523-08-6
Molecular Formula C7H8F5NO3
Molecular Weight 249.137
IUPAC Name 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C5H7F2NO.C2HF3O2/c6-5(7)3-4(5)9-2-1-8-3;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7)
Standard InChI Key UQHJTBLXOSLJSM-UHFFFAOYSA-N
SMILES C1COC2C(C2(F)F)N1.C(=O)(C(F)(F)F)O

Introduction

Structural Characterization and Molecular Properties

Core Bicyclic Framework

The compound features a bicyclo[4.1.0]heptane scaffold, a seven-membered ring system incorporating both oxygen (2-oxa) and nitrogen (5-aza) heteroatoms. The 7,7-difluoro substitution introduces two fluorine atoms at the bridgehead position, while trifluoroacetic acid (TFA) acts as a counterion, likely forming a salt via protonation of the nitrogen . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₈F₅NO₃
Molecular Weight249.137 g/mol
IUPAC Name7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane; 2,2,2-trifluoroacetic acid
SMILESC1COC2C(C2(F)F)N1.C(=O)(C(F)(F)F)O

The bicyclic system imposes significant ring strain, which may influence reactivity and conformational stability. Fluorine’s electronegativity enhances the molecule’s polarity, potentially improving solubility in aprotic solvents .

Stereochemical Considerations

While stereochemical data for this specific compound remains unreported, analogous azabicyclo structures often exhibit distinct stereoisomerism due to the fused ring system. The 7,7-difluoro substitution likely restricts ring puckering, favoring a rigid conformation that could enhance target binding selectivity .

Synthetic Routes and Optimization

Proposed Synthesis Pathways

Although explicit synthetic details are scarce, the compound’s structure suggests a multi-step route involving:

  • Bicyclo Ring Formation: Cyclopropanation via [2+1] cycloaddition or intramolecular nucleophilic substitution to construct the bicyclo[4.1.0]heptane core.

  • Heteroatom Introduction: Sequential incorporation of oxygen and nitrogen via epoxidation/amination or Mitsunobu reactions .

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the bridgehead position.

  • Salt Formation: Acidic workup with trifluoroacetic acid to yield the final product .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise placement of fluorine atoms at the 7-position requires stringent control of reaction conditions.

  • Ring Strain Mitigation: The bicyclo framework’s instability may necessitate low-temperature protocols or stabilizing protecting groups .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

While solubility data for the compound is unspecified, the trifluoroacetate counterion typically enhances aqueous solubility compared to free bases. The presence of fluorine atoms may increase metabolic stability, as evidenced by related fluorinated bicyclic compounds .

Spectroscopic Signatures

  • NMR: Expected signals include a triplet for CF₃ (δ ~115 ppm in ¹⁹F NMR) and deshielded protons adjacent to the electronegative oxa/aza groups.

  • MS: Molecular ion peak at m/z 249.1 (M+H⁺), with fragmentation patterns indicative of TFA loss .

CompoundBioactivityReference
7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptanePutative kinase inhibitor
7,7-Difluoro-2-azabicyclo[4.1.0]heptaneAntibacterial lead candidate
7-TFA-ap-7-deaza-2',3'-dideoxyadenosineAntiviral nucleoside analog

Future Directions and Research Opportunities

Target Identification

High-throughput screening against disease-relevant enzymes (e.g., SARS-CoV-2 main protease) could elucidate therapeutic potential. Molecular docking studies may prioritize targets based on the bicyclic scaffold’s complementarity .

Synthetic Scalability

Developing enantioselective routes and evaluating green chemistry metrics (e.g., E-factor) will be critical for industrial translation. Continuous-flow systems may mitigate ring strain challenges .

ADME Profiling

In vitro assays assessing permeability (Caco-2), metabolic stability (microsomes), and cytotoxicity are essential to advance the compound into preclinical studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator